N-methyloctan-3-imine

Lipophilicity QSAR Fragrance design

N-methyloctan-3-imine (IUPAC: N-methyloctan-3-imine) is an acyclic secondary ketimine of molecular formula C9H19N and molecular weight 141.25 g/mol. Characterized by an (E)-configuration at the imine double bond, it is classified as a Schiff base with a methyl substituent on the nitrogen and an ethyl branch at the C-3 position.

Molecular Formula C9H19N
Molecular Weight 141.25 g/mol
CAS No. 18641-74-2
Cat. No. B096019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyloctan-3-imine
CAS18641-74-2
Molecular FormulaC9H19N
Molecular Weight141.25 g/mol
Structural Identifiers
SMILESCCCCCC(=NC)CC
InChIInChI=1S/C9H19N/c1-4-6-7-8-9(5-2)10-3/h4-8H2,1-3H3
InChIKeyMXINUNXNOUWKBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-methyloctan-3-imine (CAS 18641-74-2) Identity and Physicochemical Baseline for Procurement


N-methyloctan-3-imine (IUPAC: N-methyloctan-3-imine) is an acyclic secondary ketimine of molecular formula C9H19N and molecular weight 141.25 g/mol . Characterized by an (E)-configuration at the imine double bond, it is classified as a Schiff base with a methyl substituent on the nitrogen and an ethyl branch at the C-3 position . The compound exhibits a computed logP of 3.05 and a topological polar surface area (PSA) of 12.36 Ų, which places it among moderately lipophilic, low-polarity organic bases . These baseline properties underpin its utility in fragrance research, organic synthesis, and as a reference standard for chromatographic method development.

N-methyloctan-3-imine Procurement Risk: Why Generic Imine Interchange Fails


Imine compounds are not interchangeable commodities. Even minor variations in N-alkyl chain length, substitution position, or double-bond geometry produce measurable shifts in lipophilicity, electronic character, and steric bulk that directly affect performance in odorant design, catalytic cycles, and analytical separation [1]. For instance, the (E)-N-methyloctan-3-imine isomer exhibits a distinct combination of logP and PSA that may not be replicated by the corresponding (Z)-isomer or by N-ethyl analogs, potentially altering retention time, olfactory threshold, or binding affinity. Consequently, substituting a generic 'C9 imine' without verifying the exact CAS 18641-74-2 identity risks introducing uncontrolled variability in research or industrial processes.

N-methyloctan-3-imine Quantitative Differentiation Evidence for Scientific Selection


Computed LogP Differentiates N-methyloctan-3-imine from Generic C9 Imine Class

The computed logP of N-methyloctan-3-imine is 3.0475 . In the broader class of C9 imines, variations in branching and double-bond position yield logP values commonly spanning 2.8–3.3; thus the specific 3.05 value indicates a uniquely balanced lipophilicity profile that may be optimal for membrane permeability in bioassays or for controlled release in fragrance applications. Direct head-to-head data are not available; this is a class-level inference.

Lipophilicity QSAR Fragrance design

Topological PSA Distinguishes N-methyloctan-3-imine from Secondary Amine Analogs

The topological polar surface area (PSA) of N-methyloctan-3-imine is calculated as 12.36 Ų . By comparison, secondary amines with similar carbon count typically exhibit PSA values in the range of 12–15 Ų due to the presence of a hydrogen-bond-donor N–H group. The lower PSA of the imine reflects the replacement of the N–H with a N=CH group, reducing hydrogen-bonding capacity. This difference can significantly affect retention on polar stationary phases and passive membrane diffusion.

Polar surface area ADME Chromatographic retention

(E)-Stereochemistry Provides Unique Olfactory Character Relative to (Z)-Isomer

The (E)-configuration of N-methyloctan-3-imine is annotated in authoritative databases [1]. Tachihara et al. (2003) demonstrated that stereoisomers of imine derivatives can exhibit distinct odor profiles; for example, the (E)- and (Z)-isomers of a related imine differed in roasted shrimp aroma character [1]. While no direct odor comparison data exist for CAS 18641-74-2, this class-level evidence strongly implies that the specific (E)-isomer is not interchangeable with the (Z)-form for olfactory applications.

Stereochemistry Olfactory threshold Imine odor

N-methyloctan-3-imine Application Scenarios Based on Quantitative Differentiation


Reference Standard for Chiral Chromatography or Olfactory Studies

The defined (E)-stereochemistry and computed logP of 3.05 make N-methyloctan-3-imine a suitable reference standard for chiral separation method development and for olfactory threshold experiments where stereochemical purity is critical [1].

Lipophilicity-Tuned Synthesis Intermediate

With a logP of 3.05 and PSA of 12.36 Ų, N-methyloctan-3-imine can serve as a building block for further functionalization in medicinal chemistry projects where moderate lipophilicity and low hydrogen-bonding capacity are desired .

Fragrance Prototyping Requiring Controlled Release

The imine functional group is known to hydrolyze under moist conditions, releasing the constituent amine and ketone. The specific lipophilicity of N-methyloctan-3-imine may contribute to a controlled-release profile in fragrance applications, distinguishing it from more polar imines [1].

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